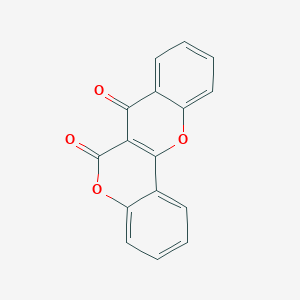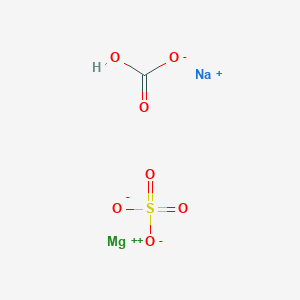
Andrew's liver salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Andrew's liver salt is a popular antacid and laxative that has been used for over a century. It was first formulated by Leonard Henry Andrew in the late 19th century and has since become a household name in many countries. The salt is a combination of magnesium sulfate, sodium bicarbonate, and citric acid, which work together to relieve indigestion, constipation, and other gastrointestinal problems.
Wirkmechanismus
The mechanism of action of Andrew's liver salt is based on its ability to neutralize stomach acid and increase the pH of the stomach. The sodium bicarbonate component of the salt reacts with the hydrochloric acid in the stomach to form carbon dioxide and water, which reduces the acidity of the stomach. The magnesium sulfate component of the salt acts as a laxative by drawing water into the colon, which softens the stool and promotes bowel movement.
Biochemische Und Physiologische Effekte
Andrew's liver salt has several biochemical and physiological effects on the body. It can reduce the acidity of the stomach, relieve indigestion, and promote bowel movement. The salt also has a mild diuretic effect due to the magnesium sulfate component, which can help to reduce fluid retention. Additionally, the salt has been shown to increase bile secretion, which can aid in the digestion of fats.
Vorteile Und Einschränkungen Für Laborexperimente
Andrew's liver salt has several advantages for lab experiments. It is a readily available and inexpensive compound that can be used as a model for studying the dissolution and absorption of drugs in the gastrointestinal tract. The salt is also easy to prepare and has a long shelf life. However, the salt has some limitations for lab experiments. Its effects on the body are not as potent as other drugs, and its use may not accurately reflect the effects of more potent compounds.
Zukünftige Richtungen
There are several future directions for research on Andrew's liver salt. One area of research could be to study the effects of the salt on gut microbiota. Another area of research could be to investigate the potential use of the salt as a drug delivery system for targeted drug delivery to the gastrointestinal tract. Additionally, more studies could be conducted to better understand the mechanism of action and biochemical effects of the salt.
Conclusion:
Andrew's liver salt is a popular antacid and laxative that has been used for over a century. Its combination of magnesium sulfate, sodium bicarbonate, and citric acid work together to relieve indigestion, constipation, and other gastrointestinal problems. The salt has been extensively studied for its effects on gastric pH, intestinal motility, and bile secretion. Its use in research has helped to better understand the mechanism of action and biochemical effects of the salt. There are several future directions for research on Andrew's liver salt, including studying its effects on gut microbiota and investigating its potential use as a drug delivery system.
Synthesemethoden
Andrew's liver salt is synthesized by combining magnesium sulfate, sodium bicarbonate, and citric acid in a specific ratio. The synthesis process involves mixing the three components in a dry state and then adding water to create a solution. The solution is then dried and granulated to form the final product. The synthesis method has been refined over the years to ensure consistent quality and purity of the salt.
Wissenschaftliche Forschungsanwendungen
Andrew's liver salt has been used extensively in scientific research for its antacid and laxative properties. It has been studied for its effects on gastric pH, intestinal motility, and bile secretion. The salt has also been used as a model compound for studying the dissolution and absorption of drugs in the gastrointestinal tract. Its use in research has helped to better understand the mechanism of action and biochemical effects of the salt.
Eigenschaften
CAS-Nummer |
138230-27-0 |
|---|---|
Produktname |
Andrew's liver salt |
Molekularformel |
CHMgNaO7S |
Molekulargewicht |
204.38 g/mol |
IUPAC-Name |
magnesium;sodium;hydrogen carbonate;sulfate |
InChI |
InChI=1S/CH2O3.Mg.Na.H2O4S/c2-1(3)4;;;1-5(2,3)4/h(H2,2,3,4);;;(H2,1,2,3,4)/q;+2;+1;/p-3 |
InChI-Schlüssel |
ZDXSOOBRDLVPON-UHFFFAOYSA-K |
Isomerische SMILES |
[H+].C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |
SMILES |
C(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |
Kanonische SMILES |
[H+].C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |
Synonyme |
Andrew's Liver Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



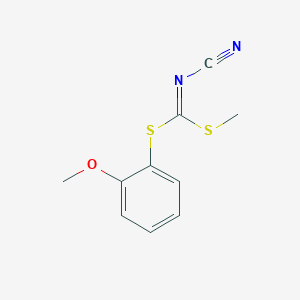
![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

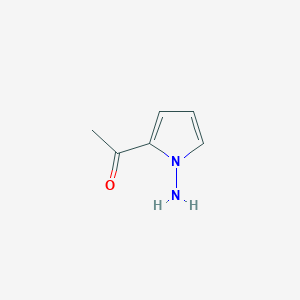
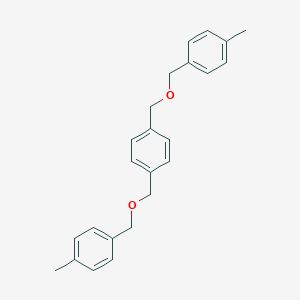
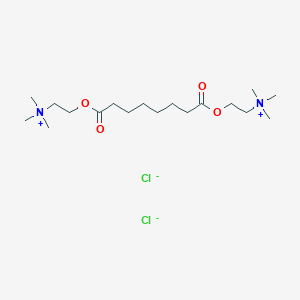
![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)
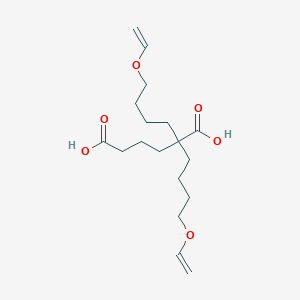
![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)
![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)



